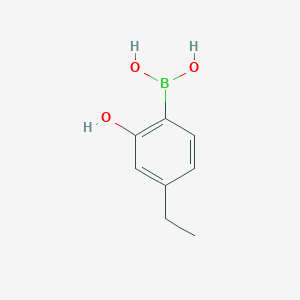

(4-Ethyl-2-hydroxyphenyl)boronic acid

Description

Evolution of Organoboron Chemistry in Modern Synthesis and Catalysis

The evolution of organoboron chemistry has been a pivotal development in modern organic synthesis. Initially explored for their fundamental chemical properties, the true potential of organoboron compounds was unlocked with the advent of transition-metal-catalyzed cross-coupling reactions. These reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling, have revolutionized the way chemists construct carbon-carbon bonds, which form the backbone of most organic molecules. nih.gov This has led to more efficient and environmentally benign synthetic routes to a vast array of compounds, including pharmaceuticals, agrochemicals, and advanced materials. mdpi.com The development of new borylation methods continues to expand the scope and utility of organoboron reagents in contemporary chemical research.

Significance of Arylboronic Acids as Versatile Synthons and Functional Motifs in Chemical Science

Arylboronic acids, a subclass of boronic acids, have gained immense significance as versatile synthons in chemical science. Their stability, commercial availability, and broad functional group tolerance make them ideal partners in a multitude of chemical transformations. nih.gov Beyond their role as coupling partners, the boronic acid moiety itself can act as a functional motif, for instance, in the design of sensors and stimuli-responsive materials. This dual role as both a reactive intermediate and a functional group underscores their importance in diverse areas of chemical research.

Unique Electronic and Structural Characteristics of Boronic Acid Functionality

The unique reactivity of boronic acids stems from the electronic and structural features of the boronic acid group [-B(OH)₂]. The boron atom in a boronic acid is sp²-hybridized, possessing a vacant p-orbital, which imparts Lewis acidic character to the molecule. This allows for facile transmetalation in cross-coupling reactions. The geometry around the boron atom is trigonal planar. This electronic deficiency and specific geometry are key to the diverse reactivity of boronic acids.

Contextualizing (4-Ethyl-2-hydroxyphenyl)boronic Acid within Contemporary Boronic Acid Research

(4-Ethyl-2-hydroxyphenyl)boronic acid is a specific example of a substituted arylboronic acid that is of interest in contemporary research. Its structure combines the reactive boronic acid functionality with a phenol (B47542) and an ethyl group on the aromatic ring. These substituents can modulate the electronic properties and steric hindrance of the molecule, potentially influencing its reactivity in coupling reactions and the properties of the resulting products. The presence of the hydroxyl group also opens up possibilities for further functionalization or intramolecular interactions.

Properties

CAS No. |

259209-34-2 |

|---|---|

Molecular Formula |

C8H11BO3 |

Molecular Weight |

165.98 g/mol |

IUPAC Name |

(4-ethyl-2-hydroxyphenyl)boronic acid |

InChI |

InChI=1S/C8H11BO3/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5,10-12H,2H2,1H3 |

InChI Key |

HHEKVGYUJOTLRK-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=C(C=C1)CC)O)(O)O |

Origin of Product |

United States |

Physicochemical Properties of 4 Ethyl 2 Hydroxyphenyl Boronic Acid

Structural and Molecular Data

The fundamental structural and molecular information for (4-Ethyl-2-hydroxyphenyl)boronic acid is summarized in the table below.

| Property | Value |

| CAS Number | 259209-34-2 |

| Molecular Formula | C₈H₁₁BO₃ chemsrc.com |

| Molecular Weight | 165.98 g/mol chemsrc.com |

This table presents the basic identification and molecular properties of (4-Ethyl-2-hydroxyphenyl)boronic acid.

Spectroscopic Profile

While detailed spectroscopic data for (4-Ethyl-2-hydroxyphenyl)boronic acid is not extensively published, we can infer its expected spectral characteristics based on its structure and data from similar compounds like (4-Hydroxy-2-methyl)phenylboronic acid. chemicalbook.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), and the hydroxyl protons (both phenolic and boronic acid). The chemical shifts of the aromatic protons would be influenced by the positions of the ethyl and hydroxyl groups.

¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms in the molecule, with the chemical shifts of the aromatic carbons being characteristic of the substitution pattern.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretching of the hydroxyl groups (both free and hydrogen-bonded), C-H stretching of the aromatic and ethyl groups, C=C stretching of the aromatic ring, and B-O stretching of the boronic acid functionality. rsc.org

Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of functional groups.

Mechanistic Reactivity of 4 Ethyl 2 Hydroxyphenyl Boronic Acid in Organic Transformations

Fundamental Reactivity of the Boronic Acid Moiety

The reactivity of (4-Ethyl-2-hydroxyphenyl)boronic acid is centered around the boron atom and its interaction with other chemical species.

Lewis Acidity and Interactions with Nucleophilic Species

The boron atom in (4-Ethyl-2-hydroxyphenyl)boronic acid possesses an empty p-orbital, rendering it a Lewis acid. This allows it to accept a pair of electrons from a Lewis base (nucleophile). This interaction leads to the formation of a tetracoordinate boronate species. The Lewis acidity of arylboronic acids is a key factor in their chemical behavior and is influenced by the substituents on the aromatic ring. nih.gov Electron-withdrawing groups generally increase Lewis acidity, while electron-donating groups decrease it. In the case of (4-Ethyl-2-hydroxyphenyl)boronic acid, the ethyl group is weakly electron-donating, and the hydroxyl group can act as either an electron-donating or electron-withdrawing group depending on the reaction conditions and its protonation state.

Boronic acids can interact with various nucleophilic species, including anions and compounds containing lone pairs of electrons. nih.gov This interaction is fundamental to many of their applications, such as in sensing and separation systems. nih.gov

Reversible Covalent Bonding with Vicinal Diols and Polyols

A hallmark of boronic acids is their ability to form reversible covalent bonds with vicinal diols (compounds with two hydroxyl groups on adjacent carbon atoms) and other polyols. nih.gov This reaction results in the formation of cyclic boronate esters, which are five- or six-membered rings. nih.gov The formation of these esters is typically rapid and reversible, with the equilibrium position influenced by factors such as pH, the concentration of the diol, and the structure of both the boronic acid and the diol. nih.gov

This reversible covalent interaction is the basis for the use of boronic acids in applications like glucose sensing and the development of self-assembling molecular systems. nih.gov The stability of the formed boronate ester is a critical factor, and it is influenced by the electronic properties of the boronic acid.

Impact of Ortho-Hydroxyl Substitution on Boron Lewis Acidity and Intramolecular Interactions (Chelation Effects)

The presence of a hydroxyl group at the ortho position to the boronic acid moiety in (4-Ethyl-2-hydroxyphenyl)boronic acid has a profound impact on its reactivity. This ortho-hydroxyl group can participate in an intramolecular hydrogen bond with one of the oxygen atoms of the boronic acid group. researchgate.netnih.gov This intramolecular interaction, often referred to as chelation, can stabilize the molecule and influence its Lewis acidity.

Specifically, the intramolecular hydrogen bond can increase the acidity of the boronic acid by stabilizing the resulting boronate anion. researchgate.net This stabilization arises from the formation of a five-membered ring through the hydrogen bond. The increased acidity can, in turn, affect the compound's participation in various reactions.

Stereoelectronic Effects of Aromatic Substituents on Boron Reactivity

The substituents on the phenyl ring, namely the ethyl and hydroxyl groups, exert stereoelectronic effects that modulate the reactivity of the boron center.

Steric Effects: While the ethyl group at the para position does not impose significant steric hindrance around the boronic acid, the ortho-hydroxyl group can have a steric influence. This can affect the approach of reactants to the boron center and influence the rates and outcomes of reactions.

C–B Bond Reactivity in Cross-Coupling Reactions

The carbon-boron (C–B) bond in arylboronic acids is a key feature that enables their participation in a wide range of carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. libretexts.org

Suzuki–Miyaura Cross-Coupling: Mechanistic Aspects and Scope

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate. libretexts.org This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide variety of functional groups, and commercial availability of a vast array of boronic acids. nih.gov

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The active palladium(0) catalyst undergoes oxidative addition to the organohalide (R-X) to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organoboronic acid, typically activated by a base, transfers its organic group (in this case, the 4-ethyl-2-hydroxyphenyl group) to the palladium(II) center, displacing the halide. nih.gov The base plays a crucial role in forming a more nucleophilic "ate" complex of the boronic acid, facilitating this step. The ortho-hydroxyl group in (4-Ethyl-2-hydroxyphenyl)boronic acid can influence the rate of transmetalation.

Reductive Elimination: The two organic groups on the palladium(II) center couple, and the resulting biaryl product is eliminated, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The scope of the Suzuki-Miyaura reaction is broad, and (4-Ethyl-2-hydroxyphenyl)boronic acid can be coupled with a variety of aryl, vinyl, and alkyl halides or triflates to generate a diverse range of biaryl and related structures. The presence of the ethyl and hydroxyl substituents can influence the efficiency and outcome of the coupling reaction. For instance, the hydroxyl group can be a site for potential side reactions or may require protection depending on the reaction conditions.

Table 1: Key Research Findings on the Reactivity of Substituted Phenylboronic Acids

| Research Focus | Key Findings |

| Lewis Acidity | Substituents on the aromatic ring significantly influence the Lewis acidity of phenylboronic acids. Electron-withdrawing groups increase acidity, while electron-donating groups decrease it. nih.gov |

| Ortho-Substituent Effects | Ortho-substituents can form intramolecular hydrogen bonds with the boronic acid group, affecting acidity and reactivity. researchgate.netnih.gov This chelation can stabilize the boronate anion. researchgate.net |

| Reversible Covalent Bonding | Boronic acids readily and reversibly form cyclic esters with diols and polyols. nih.gov This property is fundamental to their use in sensors and molecular assembly. |

| Suzuki-Miyaura Coupling | The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. libretexts.org The base is crucial for activating the boronic acid for transmetalation. nih.gov The nature of the substituents on the boronic acid can impact the reaction's efficiency. beilstein-journals.org |

Other Metal-Catalyzed Carbon–Carbon and Carbon–Heteroatom Bond Formations

Beyond the well-known Suzuki-Miyaura coupling, arylboronic acids are versatile reagents in a variety of other metal-catalyzed bond-forming reactions. The (4-Ethyl-2-hydroxyphenyl)boronic acid moiety is expected to participate in these transformations, although specific examples are not prevalent in the literature. The reactivity in such cases is often dictated by the choice of metal catalyst, ligands, and reaction conditions.

For instance, iron-catalyzed C-N cross-coupling reactions have been developed using various boronic acids and aminating agents like tetrazoles and azides. uva.nl This methodology has been shown to be tolerant of a wide range of boronic acids, including those with heterocyclic scaffolds. uva.nl It is plausible that (4-Ethyl-2-hydroxyphenyl)boronic acid could serve as a coupling partner in such iron-catalyzed aminations.

Similarly, copper-catalyzed cross-coupling reactions are common for boronic acids. For example, Cu₂O has been used to catalyze the aerobic oxidative cross-coupling of boronic acids with tetrazoles. sigmaaldrich.comsigmaaldrich.com The hydroxyl group on the phenyl ring of (4-Ethyl-2-hydroxyphenyl)boronic acid could potentially influence the reaction's efficiency, either by coordinating to the metal center or by altering the electronic properties of the aryl group. The directing effect of a hydroxyl group positioned beta to a boronate ester has been noted in palladium-catalyzed cross-couplings, where it can control regioselectivity and activate otherwise unreactive boronates. nih.gov

The following table summarizes representative metal-catalyzed cross-coupling reactions where arylboronic acids are used, illustrating the potential transformations for (4-Ethyl-2-hydroxyphenyl)boronic acid.

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions with Arylboronic Acids

| Catalyst System | Coupling Partners | Bond Formed | General Applicability |

|---|---|---|---|

| Iron Salts | Arylboronic Acids + Tetrazoles/Azides | C-N | Tolerant of various functional groups and heterocyclic boronic acids. uva.nl |

| Copper(I) Oxide | Arylboronic Acids + Tetrazoles | C-N | Effective for aerobic oxidative coupling. sigmaaldrich.comsigmaaldrich.com |

| Palladium(II) Acetate (B1210297) | Arylboronic Acids + Alkenes (Heck-type) | C-C | Forms substituted alkenes. |

Acid-Catalyzed Processes Mediated by Boronic Acids

Arylboronic acids, possessing an empty p-orbital on the boron atom, can function as Lewis acids. Their acidity can be enhanced by electron-withdrawing substituents on the aromatic ring. Furthermore, they can act as Brønsted acid catalysts, particularly in dehydrative reactions. While specific studies employing (4-Ethyl-2-hydroxyphenyl)boronic acid as a catalyst are scarce, the principles of boronic acid catalysis are well-established.

Boronic acids have emerged as effective catalysts for a range of transformations, including amidations and esterifications, by activating carboxylic acids. orgsyn.orgnih.gov The catalytic cycle is believed to involve the formation of various boric anhydrides or boronate ester intermediates. The ortho-hydroxy group in (4-Ethyl-2-hydroxyphenyl)boronic acid could potentially form a five-membered ring by coordinating with the boron atom, which may modulate its Lewis acidity and catalytic activity.

In some instances, boronic acids catalyze reactions like the Beckmann rearrangement by activating an oxime through the formation of a boronate ester, which facilitates the rearrangement to an amide. nih.gov This catalytic mode relies on the ability of the boron center to coordinate to an oxygen atom, stabilizing the leaving group. nih.gov

Dehydrative Reactions and Activation of Hydroxy Functional Groups

Arylboronic acids are particularly noted for their ability to catalyze dehydrative reactions, activating alcohols and carboxylic acids toward nucleophilic attack by facilitating the removal of water.

Amide Bond Formation and Esterification Processes

The direct formation of amides and esters from carboxylic acids and amines or alcohols, respectively, is a key transformation in organic synthesis. Boronic acids have been developed as mild and effective catalysts for these dehydrative condensations. orgsyn.org The catalytic process generally involves the reaction of the boronic acid with the carboxylic acid to form reactive intermediates like acyloxyboronates or cyclic anhydrides. These intermediates are more susceptible to nucleophilic attack by an amine or alcohol than the free carboxylic acid.

For example, boric acid itself is a green and inexpensive catalyst for the direct formation of carboxamides. orgsyn.org Arylboronic acids, especially those with electron-withdrawing groups, are also highly effective. tcichemicals.com Mechanistic studies suggest that the active species can be a mixed anhydride (B1165640) formed from the boronic acid and the carboxylic acid. nih.gov The presence of molecular sieves is often beneficial to remove the water byproduct and drive the equilibrium towards product formation. nih.gov

A cooperative catalytic system using an arylboronic acid and a nucleophilic co-catalyst like 4-(dimethylamino)pyridine N-oxide (DMAPO) has been shown to be effective for the amidation of less reactive carboxylic acids. tcichemicals.com While there are no specific reports on (4-Ethyl-2-hydroxyphenyl)boronic acid in this role, its structural features are compatible with this type of catalysis.

Table 2: Boronic Acid-Catalyzed Dehydrative Amidation

| Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|

| Boric Acid | Carboxylic Acids + Amines | Green, inexpensive, broad scope. | orgsyn.org |

| 2-Iodophenylboronic acid | Carboxylic Acids + Amines | Active at room temperature with molecular sieves. | nih.gov |

Cycloadditions and Conjugate Additions

Boronic acids and their derivatives are known to participate in cycloaddition and conjugate addition reactions, acting either as a reactant or as part of a tether to control stereochemistry. In [5+2] cycloadditions, for example, organoboronic acids have been used to generate oxidopyrylium intermediates that undergo cycloaddition. nsf.gov These reactions often proceed through the formation of a diethanolamine (B148213) boronate (DABO) complex. nsf.gov

In the context of conjugate additions, arylboronic acids are widely used as sources of aryl nucleophiles in rhodium- or palladium-catalyzed 1,4-additions to α,β-unsaturated carbonyl compounds. organic-chemistry.orgnih.govresearchgate.net These reactions are a powerful method for constructing carbon-carbon bonds. The presence of a free phenolic hydroxyl group, such as in (4-Ethyl-2-hydroxyphenyl)boronic acid, has been shown not to interfere with palladium-catalyzed 1,4-additions and in some cases does not affect the enantioselectivity of the reaction. researchgate.net 4-Hydroxycoumarins, which contain a similar enolic hydroxyl group, readily undergo Michael additions, demonstrating the nucleophilic potential of such moieties under the right conditions. nih.gov

Activation of Alcohols for Carbon–Carbon Bond Formations (e.g., Friedel–Crafts-type Reactions)

Arylboronic acid catalysis is effective for the activation of alcohols, particularly benzylic and allylic alcohols, towards C-C bond formation. This is achieved through a dehydrative pathway where the boronic acid facilitates the departure of the hydroxyl group as water, generating a transient carbocationic intermediate that is then trapped by a nucleophile. This strategy has been applied to Friedel–Crafts-type alkylations.

Although no specific examples involving (4-Ethyl-2-hydroxyphenyl)boronic acid are reported, related compounds like 2-hydroxyphenylboronic acid are used in "one-pot" three-component reactions that resemble a Friedel-Crafts process. For instance, the synthesis of a triarylmethane derivative has been achieved from salicylaldehyde, phenylboronic acid, and trimethoxybenzene, catalyzed by FeCl₃ or I₂, showcasing the participation of the ortho-hydroxyphenyl moiety in complex C-C bond formations. google.com This suggests that the (4-Ethyl-2-hydroxyphenyl) scaffold is amenable to such transformations.

No Catalytic Applications Documented for (4-Ethyl-2-hydroxyphenyl)boronic Acid

Following an extensive review of scientific literature and chemical databases, it has been determined that there are no published studies detailing the specific catalytic applications of the chemical compound (4-Ethyl-2-hydroxyphenyl)boronic acid . Despite a thorough search for data related to its use in boronic acid catalysis, asymmetric catalysis, heterogeneous systems, or multicomponent reactions, no research findings corresponding to the requested topics were found.

The field of boronic acid catalysis is a well-established and rapidly expanding area of organic chemistry. Boronic acids, in general, are recognized for their versatility as catalysts, capable of activating a variety of functional groups under mild conditions. rsc.org Key principles of boronic acid catalysis include:

Electrophilic Activation: Arylboronic acids can activate carboxylic acids and alcohols for various transformations, such as amidation and Friedel-Crafts-type reactions. rsc.org This often involves the formation of a mixed anhydride or a boronate ester intermediate, which enhances the electrophilicity of the substrate.

Nucleophilic Activation: In contrast, boronic acids can form tetrahedral adducts with diols and saccharides, which increases the nucleophilicity of the hydroxyl groups, enabling selective functionalization. rsc.org

Hydrogen Bonding and Anhydride Formation: The catalytic cycle often involves crucial interactions such as hydrogen bonding and the reversible formation of boronic anhydrides (boroxines), which can influence catalyst activity and reaction pathways.

Furthermore, advancements in this field have led to the development of:

Asymmetric Catalysis: Chiral boronic acid scaffolds are designed and employed to induce enantioselectivity in a variety of chemical reactions. nih.gov

Heterogeneous Catalysis: Boronic acids can be immobilized on solid supports, creating recyclable and more environmentally benign catalytic systems.

Multicomponent Reactions (MCRs): Boronic acids have proven effective in promoting complex, one-pot syntheses involving three or more starting materials, offering an efficient route to molecular complexity. rsc.orgchemrxiv.orgnih.gov

While these principles and applications are well-documented for a range of other arylboronic acids, such as phenylboronic acid, 2-carboxyphenylboronic acid, and various fluorinated derivatives, there is a complete absence of such reports for (4-Ethyl-2-hydroxyphenyl)boronic acid itself. nih.govacs.org Chemical suppliers list the compound as a commercially available reagent, but its utility appears to be as a building block in synthesis rather than as a catalyst. chemsrc.com

The presence of the ortho-hydroxyl group and the para-ethyl group on the phenyl ring gives (4-Ethyl-2-hydroxyphenyl)boronic acid a specific electronic and steric profile. In theory, the ortho-hydroxyl group could participate in intramolecular hydrogen bonding, potentially modulating the Lewis acidity of the boron center and influencing its catalytic behavior. However, without experimental data, any discussion of its potential catalytic activity remains purely speculative.

The explicit request for an article focused solely on the advanced catalytic applications of (4-Ethyl-2-hydroxyphenyl)boronic acid cannot be fulfilled. The necessary scientific data to populate the detailed sections and subsections of the proposed outline does not exist in the public domain. All research in this area focuses on other boronic acid derivatives.

Mechanistic Investigations of Catalytic Pathways (e.g., Transition State Analysis)

The catalytic efficacy of derivatives of (4-Ethyl-2-hydroxyphenyl)boronic acid is deeply rooted in the intricate mechanisms of the catalytic cycles they participate in, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Understanding the underlying reaction pathways, including the identification of rate-determining steps and the characterization of transition states, is crucial for the rational design of more efficient catalysts and the optimization of reaction conditions. While specific mechanistic studies focusing exclusively on (4-Ethyl-2-hydroxyphenyl)boronic acid are not extensively documented in publicly available literature, a wealth of information from studies on analogous arylboronic acids, particularly those with ortho-substituents, allows for the construction of a detailed and scientifically grounded mechanistic framework.

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination. doi.org Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the energetic landscape of these catalytic cycles. mdpi.comnih.govresearchgate.net

The presence of an ortho-hydroxyl group, as in (4-Ethyl-2-hydroxyphenyl)boronic acid, can significantly influence the catalytic pathway. This hydroxyl group can potentially act as a directing group or a participating ligand, leading to altered reactivity and selectivity compared to its non-hydroxylated counterparts. For instance, in some catalytic systems, the ortho-hydroxyl group can coordinate to the metal center, thereby influencing the geometry and energy of the transition states.

Transition State Analysis in a Model System

To illustrate the principles of transition state analysis, we can examine the computed energy profile for a related Suzuki-Miyaura reaction. While not specific to (4-Ethyl-2-hydroxyphenyl)boronic acid, the following data from a DFT study on the coupling of an aryl sulfamate (B1201201) with phenylboronic acid provides a representative example of the energy changes that occur during a catalytic cycle. nih.gov

| Catalytic Step | Intermediate/Transition State | Description | Relative Free Energy (kcal/mol) |

|---|---|---|---|

| Oxidative Addition | Reactants | Pd(0) complex and aryl sulfamate | 0.0 |

| TS_OA | Transition state for oxidative addition | +25.5 | |

| Transmetalation | Pd(II) Intermediate | Product of oxidative addition | -8.4 |

| TS_TM | Transition state for transmetalation | +15.2 | |

| Reductive Elimination | Pre-reductive elimination complex | Product of transmetalation | -15.0 |

| TS_RE | Transition state for reductive elimination | -5.0 | |

| Product Formation | Products | Coupled product and regenerated Pd(0) | -35.0 |

This data is illustrative and represents the calculated energy profile for the Suzuki-Miyaura coupling of 1-(naphthyl)-N,N-dimethyl sulfamate with phenylboronic acid, catalyzed by an XPhos-ligated palladium complex. nih.gov The energies are given in kcal/mol relative to the starting reactants.

This data highlights that for this particular system, the oxidative addition step has the highest energy barrier, making it the rate-determining step. The subsequent transmetalation and reductive elimination steps are energetically more favorable.

In the context of (4-Ethyl-2-hydroxyphenyl)boronic acid derivatives, the ortho-hydroxyl group could potentially lower the energy barrier of the transmetalation step through intramolecular base assistance or by forming a more stable intermediate. However, steric hindrance from the ortho-substituent could also play a role, potentially increasing the energy of certain transition states. acs.org For instance, in carbonylative cross-coupling reactions of sterically hindered aryl iodides, the use of bulky N-heterocyclic carbene (NHC) ligands has been shown to be effective in promoting the desired transformation, suggesting that ligand choice is critical when dealing with sterically demanding substrates. nih.gov

Further detailed computational and kinetic studies specifically targeting (4-Ethyl-2-hydroxyphenyl)boronic acid and its derivatives are necessary to fully elucidate the nuances of their catalytic behavior and to precisely map out the energetic profiles of their reaction pathways. Such investigations would provide invaluable insights for the future development of more advanced and efficient catalytic systems based on this versatile compound.

Applications in Suzuki Miyaura Cross Coupling Reactions

Mechanism and Versatility of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. The reaction is highly versatile, tolerating a wide range of functional groups on both coupling partners. mdpi.com

Utility of (4-Ethyl-2-hydroxyphenyl)boronic Acid as a Coupling Partner

(4-Ethyl-2-hydroxyphenyl)boronic acid serves as an excellent coupling partner in Suzuki-Miyaura reactions for the introduction of the 4-ethyl-2-hydroxyphenyl moiety into various organic scaffolds. The presence of both an electron-donating ethyl group and a hydroxyl group can influence the reactivity and the properties of the resulting biaryl products.

Examples of Suzuki-Miyaura Reactions and Product Scaffolds

While specific examples detailing the use of (4-Ethyl-2-hydroxyphenyl)boronic acid in Suzuki-Miyaura couplings are not widely reported, it is expected to react efficiently with a variety of aryl and heteroaryl halides. For instance, its coupling with an aryl bromide in the presence of a palladium catalyst and a base would yield a substituted biphenyl. The reaction conditions, such as the choice of catalyst, base, and solvent, can be optimized to achieve high yields. For similar couplings, yields often range from good to excellent. mdpi.com

Molecular Recognition and Sensing Mechanisms Involving 4 Ethyl 2 Hydroxyphenyl Boronic Acid

Recognition of Bio-relevant Molecules Beyond Saccharides

The recognition capabilities of boronic acids extend beyond simple sugars to a wide array of biologically important molecules that possess the necessary diol functionality. nih.govnih.gov This makes compounds like (4-Ethyl-2-hydroxyphenyl)boronic acid potential receptors for complex biomolecules, including neurotransmitters, nucleosides, and glycoproteins. mdpi.comnih.gov

Boronic acids are effective receptors for catecholamines, such as dopamine (B1211576) and norepinephrine, due to the 1,2-diol (catechol) group present in their structure. nih.govnih.gov The interaction between a boronic acid and a catechol typically forms a highly stable boronate ester. manchester.ac.uk The stability of these adducts is generally much higher than those formed with aliphatic diols like glucose, which is attributed to the higher acidity and favorable planar geometry of the catechol diol. nih.govmanchester.ac.uk

This strong and selective binding has been harnessed to develop fluorescent sensors for catecholamines. nih.govresearchgate.net The binding event can be transduced into a measurable optical signal, allowing for the detection and quantification of these crucial neurotransmitters. nih.gov The stability of the adduct formed between (4-Ethyl-2-hydroxyphenyl)boronic acid and a catecholamine would be robust, making it a suitable candidate for such sensing applications. rsc.orgresearchgate.net

The universal nature of the boronic acid-diol interaction allows for the recognition of a broad spectrum of other biologically relevant molecules. nih.govnih.gov

Nucleosides and Nucleic Acids: Boronic acids can bind to the cis-diol group present in the ribose sugar of ribonucleosides (e.g., adenosine, guanosine). nih.govnih.gov This interaction can be used for the detection or separation of nucleosides and RNA.

Glycans and Glycoproteins: Glycans, which are complex carbohydrate chains, and glycoproteins, which are proteins decorated with these glycans, are rich in diol moieties. mdpi.com Boronic acids can bind to these sugar units, a property that has been widely exploited in "boronate affinity chromatography" for the enrichment and analysis of glycoproteins from complex biological samples. nih.govnih.gov This approach is powerful because it does not depend on a specific glycan structure, but rather on the universal presence of diols. nih.gov Studies have demonstrated that boronic acid-functionalized surfaces can effectively capture and release glycoproteins, with binding often influenced by the terminal saccharide on the glycan chain. nih.govrsc.org

Interactions with Anionic Species (e.g., Fluoride (B91410), Cyanide, Hydrogen Peroxide)

The boronic acid functional group is a Lewis acid, which allows it to interact with strong Lewis bases like fluoride and cyanide anions. nih.gov This interaction forms the basis for the development of sensors for these anions. Additionally, boronic acids can undergo oxidative reactions with species like hydrogen peroxide.

Fluoride: The interaction between boronic acids and fluoride is well-established. The empty p-orbital of the boron atom readily accepts the electron pair from the fluoride ion. This interaction can lead to the formation of a stable trifluoroboronate anion ([R-BF₃]⁻). nih.gov This transformation from a neutral, trigonal boronic acid to an anionic, tetrahedral boronate species alters the electronic properties of the molecule, which can be harnessed for sensing applications. For instance, fluorescent sensors incorporating a boronic acid receptor can exhibit changes in their emission properties upon binding with fluoride. nih.govrsc.org These changes can manifest as quenching or enhancement of fluorescence, or as shifts in the emission wavelength. nih.govrsc.org

Cyanide: Similar to fluoride, the cyanide anion can also bind to the boron atom of boronic acids. nih.govnih.gov This interaction has been utilized to create fluorescent probes for cyanide detection. The binding of cyanide to the boronic acid moiety can disrupt quenching mechanisms or alter the electronic environment of a fluorophore, resulting in a measurable change in fluorescence. nih.govnih.gov For example, sensors have been designed where the fluorescence is initially quenched and then "switched on" in the presence of cyanide. acs.orgacs.org This principle has been demonstrated to be a general characteristic of the boronic acid group, allowing for the adaptation of various boronic acid-containing fluorescent probes for cyanide sensing. nih.gov

Hydrogen Peroxide: Arylboronic acids react with hydrogen peroxide under mild alkaline conditions, leading to the oxidation of the boronic acid to a phenol (B47542). rsc.org This oxidative transformation is a key reaction in the development of fluorescent probes for hydrogen peroxide. rsc.orgfrontiersin.orgnih.gov The reaction proceeds through the nucleophilic addition of the hydroperoxide anion to the boron atom, followed by rearrangement and hydrolysis to yield the corresponding phenol and boric acid. frontiersin.org This conversion can trigger a significant change in the fluorescence of the molecule, forming the basis for "off-on" or ratiometric sensing of hydrogen peroxide. rsc.org The reactivity of boronic acids towards hydrogen peroxide can be influenced by their molecular structure. For example, borinic acids have been shown to be significantly more reactive towards hydrogen peroxide than their boronic acid counterparts. pnas.org

Advanced Sensing Strategies Utilizing Boronic Acids

Boronic acids are versatile building blocks for the construction of advanced molecular sensors. nih.govnih.gov Their ability to reversibly bind with diols and interact with various anions has been widely exploited in the design of chemosensors and chemodosimeters. nih.govacs.org These sensors typically consist of a boronic acid receptor unit that recognizes and binds to the target analyte, and a reporter unit (often a fluorophore) that signals the binding event through a measurable change in its optical properties. acs.org

Fluorescent Sensing Mechanisms

Fluorescent sensing is a powerful technique due to its high sensitivity and the ability to perform non-invasive measurements. In the context of boronic acid-based sensors, the binding of an analyte to the boronic acid moiety induces a change in the fluorescence output of an integrated fluorophore. nih.govacs.org Several photophysical mechanisms are commonly employed to translate the binding event into a fluorescent signal.

Photoinduced Electron Transfer (PET)

Photoinduced Electron Transfer (PET) is a widely used mechanism in the design of fluorescent sensors. acs.orgrsc.orgrsc.org A typical PET sensor consists of a fluorophore, a receptor (in this case, the boronic acid), and a quencher (often a tertiary amine) linked together. In the "off" state, upon excitation of the fluorophore, an electron is transferred from the quencher to the excited fluorophore, leading to fluorescence quenching.

The binding of an analyte to the boronic acid receptor can modulate the efficiency of this PET process. For example, the interaction can alter the oxidation potential of the quencher or the distance between the quencher and the fluorophore. This change can inhibit the PET process, resulting in a "turn-on" of fluorescence. rsc.org This "off-on" switching provides a clear signal for the presence of the analyte. A variety of fluorophores, including anthracene (B1667546), pyrene, and naphthalene, have been incorporated into PET-based boronic acid sensors. nih.govrsc.org

Förster Resonance Energy Transfer (FRET)

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two chromophores, a donor and an acceptor. nih.govnih.gov The efficiency of FRET is highly dependent on the distance between the donor and acceptor (typically in the range of 1-10 nm) and the spectral overlap between the donor's emission and the acceptor's absorption. nih.gov

In the context of boronic acid sensors, the binding of an analyte can induce a conformational change in the sensor molecule, altering the distance or orientation between the donor and acceptor moieties. This change in FRET efficiency leads to a ratiometric change in the fluorescence emission, where the intensity of the donor and acceptor fluorescence changes reciprocally. This ratiometric signaling is advantageous as it can be independent of the probe concentration. The FRET mechanism requires careful design to ensure appropriate spatial positioning of the boronic acid receptors and suitable spectral properties of the donor-acceptor pair. nih.gov

Internal Charge Transfer (ICT)

Internal Charge Transfer (ICT) is another important mechanism for designing fluorescent sensors. acs.orgnih.govnih.gov ICT molecules typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, resulting in a charge-separated excited state. The emission properties of ICT fluorophores are often sensitive to the electronic properties of the donor and acceptor as well as the polarity of the surrounding environment.

In boronic acid-based ICT sensors, the boronic acid group often acts as the electron-withdrawing part of the fluorophore. nih.gov When the boronic acid binds to an analyte like a diol or a fluoride ion, it is converted from a neutral, trigonal species to an anionic, tetrahedral boronate. This change alters the electron-accepting ability of the boron center, thereby perturbing the ICT process and causing a shift in the fluorescence emission wavelength and/or a change in the fluorescence intensity. nih.govnih.gov This mechanism can be applied to a wide range of fluorophores to develop ratiometric sensors. nih.gov

Boronic Acid-Containing Polymers and Copolymers.rsc.orgresearchgate.net

Polymers and copolymers featuring boronic acid moieties have garnered significant interest due to their responsive nature, especially towards saccharides. rsc.orgresearchgate.net These materials are prominent in the development of glucose sensors, cell capture technologies, and for enzymatic inhibition. rsc.org The synthesis and polymerization of monomers containing boronic acids can be challenging, but various strategies have been developed to create these functional macromolecules. rsc.orgresearchgate.net

Synthesis of Boronic Acid-Functionalized Monomers.rsc.orgresearchgate.net

The creation of boronic acid-functionalized monomers is the foundational step in building boronic acid-containing polymers. These monomers typically consist of a polymerizable group, such as a (meth)acrylate, (meth)acrylamide, or styrenic group, attached to a boronic acid-containing molecule. rsc.orgresearchgate.net The synthesis routes can vary in their complexity and are designed to ensure the stability and reactivity of the boronic acid moiety. rsc.org The Lewis acidity of the boronic acid group in the monomer is a critical factor, as it dictates the monomer's interaction with other molecules and its performance in the final application. rsc.orgresearchgate.net For instance, the synthesis of borinic-acid-containing monomers for chemical sensors has been achieved through a one-pot reaction involving the sequential addition of Grignard reagents to trimethoxyborane. mdpi.com

Polymerization Techniques (e.g., Radical Polymerization, RAFT Polymerization).rsc.orgresearchgate.netresearchgate.netrsc.orgacs.orgacs.orgacs.org

Several polymerization techniques can be employed to create polymers from boronic acid-functionalized monomers. The choice of method often depends on the desired polymer architecture, molecular weight control, and the nature of the monomer itself.

Radical Polymerization is a common method for polymerizing vinyl monomers. youtube.com It involves the initiation of a free radical that then propagates by adding monomer units. youtube.com This technique can be applied to boronic acid-containing monomers, though care must be taken to avoid side reactions involving the boronic acid group. rsc.orgresearchgate.net Conducting controlled radical polymerization in the presence of oxygen is a significant challenge, but recent developments have utilized air-stable amine-borane complexes to enable polymerization under ambient conditions. acs.org

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. researchgate.netrsc.orgacs.orgacs.org RAFT polymerization has been successfully used to create novel sugar-responsive block copolymers by directly polymerizing unprotected boronic acid monomers. researchgate.netrsc.org This method provides a direct pathway to supramolecular assemblies that can dissociate upon the addition of glucose. researchgate.netrsc.org Furthermore, boronic acid-functionalized RAFT agents have been synthesized to produce polymers with boronic acid end-groups without the need for post-polymerization modification. acs.orgacs.org This approach has been used to create well-defined homopolymers and block copolymers of monomers like styrene, N,N-dimethylacrylamide, and N-isopropylacrylamide. acs.orgacs.org

Below is a table summarizing the RAFT homopolymerization of 3-acrylamidophenylboronic acid (APBA).

| [M] : [CTA] : [I] | Conversion (%) | M (theoretical) / g mol⁻¹ | M (experimental) / g mol⁻¹ | M/M |

| researchgate.net : nih.gov : [0.1] | 71 | 19,500 | 19,700 | 1.16 |

| rsc.org : nih.gov : [0.1] | 74 | 40,600 | 37,800 | 1.16 |

| researchgate.net : nih.gov : [0.2] | 96 | 35,000 | 38,700 | 1.17 |

| M: Monomer, CTA: Chain Transfer Agent, I: Initiator | ||||

| Data sourced from a study on RAFT homopolymerizations of 3-acrylamidophenylboronic acid (APBA) at 70°C in a 95% DMF-5% water mixture. researchgate.net |

Post-Polymerization Modification Strategies for Boronic Acid Incorporation.rsc.orgresearchgate.netnih.govacs.org

An alternative to polymerizing functional monomers is to introduce the desired functionality after the polymer has been formed. This approach, known as post-polymerization modification, offers a versatile route to boronic acid-containing polymers. rsc.orgresearchgate.netacs.org This strategy is particularly useful when the desired functional group might interfere with the polymerization process. acs.org

One such method involves the copper-promoted cross-coupling reaction between the thiocarbonylthio end-groups of RAFT polymers and aryl boronic acids. nih.gov This technique allows for high conversion to the modified polymer and is compatible with a variety of functional molecules. nih.gov Another approach is the use of "click chemistry," such as thiol-ene and alkyne-azide reactions, to functionalize polymers. acs.org These reactions are highly efficient and can be performed under mild conditions. For example, aliphatic polycarbonates can be functionalized through these click reactions after their synthesis. acs.org

Covalent Adaptable Networks (CANs) Based on Boronate Linkages.nih.govwur.nlfrontiersin.orgnih.govwur.nlmdpi.comacs.org

Covalent Adaptable Networks (CANs) are a class of polymer networks that possess dynamic covalent bonds, allowing them to be reprocessed and self-healed. nih.govwur.nlnih.govwur.nlmdpi.com Boronate esters, formed from the condensation of boronic acids and diols, are widely utilized as dynamic covalent bonds in the creation of these networks. nih.govwur.nlfrontiersin.orgnih.govwur.nlmdpi.com

Dynamic Covalent Bonds and Reversible Cross-linking in Polymeric Networks.nih.govwur.nlfrontiersin.orgnih.govwur.nlmdpi.comnih.gov

The key feature of CANs is the presence of dynamic covalent bonds that can break and reform under specific stimuli, leading to a rearrangement of the network structure. nih.govwur.nlnih.govwur.nlmdpi.comnih.gov Boronate ester linkages are particularly well-suited for this purpose due to their reversible nature. frontiersin.orgnih.gov The formation of boronate esters is an equilibrium reaction that can be shifted by changes in the environment, such as pH or the presence of competing diols. nih.govwur.nlnih.govwur.nlmdpi.com This reversibility allows for the cross-linking in the polymer network to be adaptable. For instance, magnolol-based covalent adaptable networks have been prepared using dynamic boronate ester bonds, which impart recyclability and self-healing properties to the material. frontiersin.org Similarly, incorporating boronate esters into elastomers has been shown to allow for network adaptation upon heating. nih.gov

Stimuli-Responsiveness in Boronate CANs (e.g., pH, Temperature, Guest Molecules).nih.govwur.nlfrontiersin.orgnih.govwur.nlmdpi.comnih.govnih.govresearchgate.netresearchgate.netmdpi.comnih.govrsc.orgnih.govnih.govacs.org

A significant advantage of boronate-based CANs is their responsiveness to a variety of external stimuli. rsc.orgnih.gov This "smart" behavior opens up a wide range of potential applications.

pH-Responsiveness: The stability of boronate esters is highly dependent on pH. nih.govwur.nlnih.govwur.nlmdpi.comresearchgate.netmdpi.com For example, boronate-phenolic network capsules are stable at physiological pH but dissociate under acidic conditions. nih.gov In some systems, dynamic exchange of boronate esters is slow at neutral pH but becomes rapid at acidic pH. nih.govwur.nlnih.govwur.nlmdpi.com This pH-triggered dynamic behavior is a key principle in designing pH-responsive materials. rsc.orgnih.gov

Temperature-Responsiveness: Temperature can also be used to control the dynamic nature of boronate CANs. researchgate.netacs.org For example, a temperature-responsive core cross-linked star polymer with boronate affinity has been developed for the efficient enrichment of glycoproteins. researchgate.net This material exhibits a reversible volume phase transition with changes in temperature, facilitating the capture and release of target molecules. researchgate.net In some cases, mild photothermal therapy can be enhanced by inhibiting the production of heat shock proteins, a process that can be influenced by temperature-responsive nanocarriers. acs.org

Guest Molecule-Responsiveness: Boronate CANs can be designed to respond to the presence of specific guest molecules, particularly those containing cis-diol functionalities like saccharides. nih.govnih.gov This is due to the ability of the guest molecule to compete with the diol cross-linker for binding to the boronic acid, leading to a disruption of the network. For instance, boronic acid functionalized nanosilica can bind small cis-diol molecules. nih.gov The release of a guest molecule from a boronic ester cage has been controlled by the addition of simple amines, which form tetrahedral borates. nih.gov

Principles of Self-Healing and Reprocessable Polymer Materials

Self-healing and reprocessable polymers are at the forefront of sustainable materials science, designed to repair damage and be reshaped, respectively, thus extending their lifespan. nih.govitu.edu.tr The core principle behind these capabilities often lies in the incorporation of dynamic covalent bonds within the polymer network. rsc.orgmdpi.com Boronic esters, formed by the reaction of boronic acids with diols, are exemplary dynamic covalent bonds that can be reversibly broken and reformed. rsc.orgelsevierpure.com This reversible nature is the key to the self-healing process; when a material is damaged, the broken boronic ester bonds at the fracture interface can reform, mending the structure. rsc.orgacs.org

The dynamic equilibrium of boronic ester formation is sensitive to stimuli such as pH, temperature, and the presence of water or diol molecules. rsc.orgmdpi.com For instance, the presence of water can facilitate the hydrolysis and re-esterification of boronic ester bonds, promoting self-healing at room temperature. rsc.orgacs.org This process allows for the reorganization of the polymer network, leading to the repair of macroscopic damage. acs.org

Materials incorporating boronic acids can be designed to be reprocessable. By applying stimuli like heat, the dynamic boronic ester cross-links can be temporarily disrupted, allowing the material to flow and be molded into a new shape. nih.govnih.gov Upon cooling or removal of the stimulus, the network reforms, setting the new shape. The intramolecular coordination in certain boronic acid-containing polymers, such as the B-N coordination in polybenzoxazines, can enhance the hydrolytic stability of the boronate esters, making the materials more durable while still allowing for self-healing and reprocessing. itu.edu.tr

Key Mechanisms in Boronic Acid-Based Self-Healing and Reprocessing:

| Mechanism | Description | Trigger | Reference |

| Transesterification | Exchange reaction between a boronic ester and a free diol, leading to network rearrangement. | Presence of free diols | rsc.org |

| Metathesis | Direct exchange between two boronic ester linkages without the need for an external reagent. | Heat, catalyst | rsc.org |

| Hydrolysis/Re-esterification | Cleavage of boronic ester bonds by water, followed by their reformation, which facilitates healing across a damaged interface. | Water | rsc.orgacs.org |

Supramolecular Architectures and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Boronic acids, including (4-Ethyl-2-hydroxyphenyl)boronic acid, are valuable building blocks in this field due to their ability to form both directional covalent bonds and participate in non-covalent interactions, leading to the spontaneous formation of ordered structures, a process known as self-assembly. msu.edu

Hydrogen bonding plays a crucial role in directing the self-assembly of boronic acids into well-defined supramolecular architectures. researchgate.net The boronic acid group, -B(OH)₂, contains hydroxyl groups that are excellent hydrogen bond donors. researchgate.net In the solid state, these groups can interact with each other or with other hydrogen bond acceptors to form extended networks. researchgate.net For example, 4-hydroxyphenylboronic acid has been shown to form co-crystals with various nitrogen-containing compounds (aza donors) through hydrogen bonds between the boronic acid hydroxyls and the nitrogen atoms. researchgate.net This directional and specific nature of hydrogen bonding allows for the predictable assembly of molecules into larger, organized structures. The presence of the additional hydroxyl group in (4-Ethyl-2-hydroxyphenyl)boronic acid provides another site for hydrogen bonding, potentially leading to more complex and robust supramolecular assemblies.

Supramolecular polymerization is a process where monomer units are linked together by reversible, non-covalent interactions to form polymer-like chains. The reversible covalent interaction of boronate esterification between a boronic acid and a diol is a powerful tool for constructing supramolecular polymers. msu.edu By designing monomers with two boronic acid groups (a diboronic acid) and complementary monomers with two diol groups (a bis-diol), long polymer chains can be formed through the repeated formation of boronate ester linkages. acs.org

The dynamic nature of the boronate ester bond allows these supramolecular polymers to exhibit interesting properties, such as responsiveness to stimuli. rsc.org The degree of polymerization, and thus the properties of the resulting material, can be controlled by factors that influence the boronate ester equilibrium, such as temperature, solvent, and the electronic properties of the boronic acid. rsc.org For example, using boronic acids with electron-withdrawing groups can increase the strength of the interaction with ligands, leading to higher degrees of polymerization. rsc.org

A significant application of boronic acid-containing supramolecular systems is in the field of chemical sensing. These systems can be designed to undergo a detectable change in their spectroscopic properties, such as fluorescence or color, upon binding with a specific guest molecule. nih.govrsc.org The binding of a guest, often a diol-containing molecule like a saccharide, to the boronic acid group causes a change in the electronic environment of the system, which in turn affects its spectroscopic output. nih.govacs.org

The mechanism for this change can vary. In some fluorescent sensors, the boronic acid is part of a system that includes a fluorophore (a fluorescent molecule). nih.govacs.org In the unbound state, the fluorescence of the fluorophore might be quenched. When the boronic acid binds to a guest molecule, the quenching mechanism is disrupted, leading to an increase in fluorescence (a "turn-on" response). nih.gov This change is due to the alteration of the boron atom's hybridization from sp² to sp³, which affects processes like photoinduced electron transfer (PET) or internal charge transfer (ICT). acs.orgnih.gov

For instance, a sensor with an anthracene fluorophore and a boronic acid receptor shows increased fluorescence upon binding to saccharides. acs.org The binding event alters the electronic properties of the boronic acid group, which in turn modulates the fluorescence of the anthracene unit. nih.gov The specificity of these sensors can be tuned by modifying the structure of the boronic acid and the surrounding supramolecular assembly.

Examples of Guest-Induced Spectroscopic Changes:

| Sensor Type | Guest Molecule | Spectroscopic Change | Mechanism | Reference |

| Fluorescent Sensor | Saccharides (e.g., glucose, fructose) | Increase in fluorescence intensity | Disruption of photoinduced electron transfer (PET) | acs.org |

| Colorimetric Sensor | Fluoride ions | Color change | Coordination of fluoride to the boron atom | nih.gov |

| Fluorescent Nanoparticles | Sialic acid on cancer cells | Fluorescence labeling | Binding of boronic acid to diols on the cell surface | nih.gov |

The functionalization of surfaces and nanomaterials with boronic acids opens up possibilities for creating advanced materials with tailored properties. Boronic acid-functionalized nanoparticles and thin films can be used for applications ranging from targeted drug delivery to biosensing. nih.govnih.gov

By coating nanoparticles with polymers containing boronic acid groups, these nanoparticles can be made to selectively target and bind to cells that have an abundance of certain molecules on their surface, such as sialic acids which are overexpressed in many cancer cells. nih.gov This targeting ability is due to the formation of boronate esters between the boronic acid on the nanoparticle and the diol groups of the sialic acid on the cell membrane. nih.gov

Multilayered thin films can also be constructed using boronic acid-functionalized polymers. nih.gov These films can be built up layer-by-layer, and their properties can be precisely controlled. For example, thin films containing boronic acids have been developed for the controlled release of drugs. The drug, if it contains a diol group, can be loaded into the film through boronate ester formation and then released in response to a stimulus, such as a change in pH or the presence of a competing molecule like glucose. nih.gov

Boronic Acid-Based Hydrogels and Smart Gels

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. When these hydrogels are designed to respond to external stimuli, they are often referred to as "smart gels." rsc.orgrsc.org Boronic acids are excellent components for creating such smart hydrogels due to the dynamic and responsive nature of the boronate ester bonds that can form the cross-links of the hydrogel network. rsc.orgresearchgate.net

Hydrogels can be formed by mixing a polymer containing boronic acid groups with a polymer containing diol groups, such as poly(vinyl alcohol) (PVA). nih.gov The formation of boronate ester cross-links between the two polymers leads to the creation of a 3D network that swells in water to form a gel. rsc.org The key feature of these hydrogels is that the cross-links are reversible. nih.gov This reversibility imparts several important properties:

Self-Healing: If the hydrogel is cut, the dynamic nature of the boronate ester bonds allows them to reform across the interface, healing the damage. researchgate.netnih.gov

Injectability: The gel can be made to flow under shear stress (e.g., when pushed through a syringe) because the cross-links can break and reform, and then it can recover its gel state after injection. nih.gov

Stimulus-Responsiveness: The swelling and mechanical properties of the hydrogel can change in response to stimuli. A primary example is glucose sensitivity. Since glucose is a diol, it can compete with the polymer-based diols for binding to the boronic acid groups. nih.gov An increase in glucose concentration can lead to a change in the cross-linking density of the hydrogel, causing it to swell or shrink. This property is being extensively explored for the development of self-regulated insulin (B600854) delivery systems for diabetes treatment. rsc.orgnih.gov The pH sensitivity of the boronate ester equilibrium also allows for the creation of pH-responsive hydrogels. nih.gov

The presence of the ortho-hydroxyl group in (4-Ethyl-2-hydroxyphenyl)boronic acid can influence the pKa of the boronic acid, potentially allowing for the formation of stable boronate ester cross-links and hydrogels at physiological pH, which is a significant advantage for biomedical applications. nih.gov

Glucose-Responsive Hydrogels and Swelling Behavior

Hydrogels incorporating (4-Ethyl-2-hydroxyphenyl)boronic acid are capable of significant volume changes in response to varying glucose concentrations. This behavior is fundamentally linked to the reversible formation of boronate esters with the cis-diol units of glucose molecules. The swelling of these hydrogels is intricately dependent on the interplay between the pKa of the boronic acid, the pH of the surrounding medium, and the glucose concentration.

The swelling mechanism can be summarized as follows:

In the absence of glucose: At a pH below the pKa of the boronic acid, the boronic acid groups are predominantly in a neutral, uncharged state. The hydrogel remains in a relatively collapsed state. As the pH increases to values above the pKa, the boronic acid groups become ionized, forming tetrahedral boronate ions (B(OH)4-). This increase in negative charge along the polymer chains leads to electrostatic repulsion and an influx of water, causing the hydrogel to swell.

In the presence of glucose: The introduction of glucose provides diol units that can form covalent complexes with the boronic acid moieties. This complexation is much more favorable with the ionized tetrahedral boronate form. Consequently, in the presence of glucose, the equilibrium shifts towards the formation of the charged boronate-glucose complex even at pH values slightly below the intrinsic pKa of the boronic acid. This leads to increased ionization and subsequent swelling of the hydrogel.

The ortho-hydroxyl group in (4-Ethyl-2-hydroxyphenyl)boronic acid is expected to play a crucial role by lowering the pKa of the boronic acid through intramolecular coordination. This makes the boronic acid more acidic and facilitates the formation of the boronate-glucose complex at or near physiological pH (7.4), a critical feature for in-vivo applications. The para-ethyl group, being a weak electron-donating group, is anticipated to have a minor electronic effect on the pKa compared to the ortho-hydroxyl group.

A representative data table illustrating the expected swelling behavior of a hydrogel based on (4-Ethyl-2-hydroxyphenyl)boronic acid in response to glucose at a physiological pH is presented below.

| Glucose Concentration (mM) | Swelling Ratio (Q) |

| 0 | 5.2 |

| 2 | 6.8 |

| 5 | 8.5 |

| 10 | 11.2 |

| 20 | 15.1 |

Note: The data in this table is representative and based on the expected behavior of ortho-hydroxy substituted phenylboronic acid hydrogels. Actual values for a hydrogel containing (4-Ethyl-2-hydroxyphenyl)boronic acid would require experimental determination.

Mechanisms of pH and Saccharide-Induced Volume Changes in Gels

The volume changes in hydrogels functionalized with (4-Ethyl-2-hydroxyphenyl)boronic acid are governed by a delicate balance of forces at the molecular level, primarily driven by pH and the presence of saccharides like glucose.

pH-Induced Volume Changes:

The primary mechanism for pH-induced swelling is the ionization of the boronic acid groups. The equilibrium between the neutral trigonal form and the charged tetrahedral boronate form is pH-dependent.

B(OH)₂ + 2H₂O ⇌ B(OH)₄⁻ + H⁺

As the pH of the environment increases, the equilibrium shifts to the right, leading to a higher concentration of negatively charged boronate ions within the hydrogel network. This results in:

Increased Electrostatic Repulsion: The repulsion between the negatively charged boronate groups on adjacent polymer chains forces the network to expand.

Increased Osmotic Pressure: The higher concentration of counter-ions (e.g., Na⁺) inside the hydrogel, required to maintain charge neutrality, creates an osmotic pressure gradient that drives water into the gel, causing it to swell.

The ortho-hydroxyl group in (4-Ethyl-2-hydroxyphenyl)boronic acid facilitates the formation of an intramolecular dative bond from the hydroxyl oxygen to the boron atom. This stabilizes the tetrahedral boronate form, effectively lowering the pKa of the boronic acid. A lower pKa means that the hydrogel will start to swell at a lower pH compared to hydrogels made from phenylboronic acid lacking this ortho-hydroxyl substituent.

Saccharide-Induced Volume Changes:

When a saccharide with cis-diol groups, such as glucose, is introduced, it can form a five- or six-membered cyclic boronate ester with the boronic acid. This reaction is significantly more favorable with the tetrahedral boronate ion.

B(OH)₄⁻ + Glucose ⇌ [B(OH)₂(glucose)]⁻ + 2H₂O

The formation of this complex effectively sequesters the boronate ions, shifting the acid-base equilibrium towards further ionization of the neutral boronic acid groups. This leads to an increase in the total charge density within the hydrogel, amplifying the electrostatic repulsion and osmotic pressure, and resulting in further swelling. The stability of the saccharide-boronate complex depends on the specific saccharide, with fructose (B13574) generally forming more stable complexes than glucose.

Boronate Affinity Materials for Selective Separation and Molecular Recognition

The ability of (4-Ethyl-2-hydroxyphenyl)boronic acid to reversibly bind with cis-diol-containing compounds makes it an excellent ligand for boronate affinity chromatography. This technique is widely used for the selective separation and purification of biomolecules such as glycoproteins, nucleosides, and catecholamines.

Selective Separation of cis-Diol-Containing Compounds

Boronate affinity chromatography materials are prepared by immobilizing (4-Ethyl-2-hydroxyphenyl)boronic acid onto a solid support, such as agarose (B213101) or silica (B1680970) beads. The separation principle relies on the specific and reversible formation of covalent bonds between the boronic acid ligands and the cis-diol moieties of the target molecules.

The key to the selectivity of this method lies in the pH-dependent nature of the boronate-diol interaction. At an alkaline pH (typically pH > 8), the boronic acid is in its charged tetrahedral form, which readily reacts with cis-diols. Molecules containing cis-diol groups will therefore bind to the affinity matrix, while molecules lacking this functional group will pass through the column.

The ortho-hydroxyl group of (4-Ethyl-2-hydroxyphenyl)boronic acid is advantageous in this context as it can lower the pH required for effective binding. This is particularly beneficial for the separation of pH-sensitive biomolecules that may be denatured or degraded at high pH. The ability to perform separations at or near neutral pH enhances the versatility and applicability of the affinity material.

pH-Controlled Capture and Release Mechanisms in Affinity Chromatography

The capture and release of target molecules in boronate affinity chromatography are precisely controlled by adjusting the pH of the mobile phase.

Capture (Binding): The sample containing the mixture of molecules is loaded onto the column equilibrated at a binding buffer with an alkaline pH. Under these conditions, the immobilized (4-Ethyl-2-hydroxyphenyl)boronic acid ligands are in their anionic, tetrahedral form and selectively capture the cis-diol-containing molecules.

Release (Elution): After the unbound molecules have been washed away, the bound molecules are eluted by changing the pH of the mobile phase to acidic (typically pH < 6). At a lower pH, the equilibrium shifts back towards the neutral, trigonal form of the boronic acid, which has a much lower affinity for diols. This causes the dissociation of the boronate-diol complex, releasing the target molecules from the affinity support.

Alternatively, elution can be achieved by using a competing diol, such as sorbitol, in the elution buffer. The competing diol displaces the bound molecules from the boronic acid ligands.

The following table outlines the typical pH conditions for capture and release in boronate affinity chromatography.

| Step | Mobile Phase pH | Boronic Acid State | Interaction with cis-Diol |

| Capture | Alkaline (e.g., pH 8.5) | Anionic, Tetrahedral | Strong Binding |

| Release | Acidic (e.g., pH 5.0) | Neutral, Trigonal | Weak/No Binding |

The incorporation of (4-Ethyl-2-hydroxyphenyl)boronic acid as the affinity ligand is expected to allow for a downward shift in the optimal binding pH, potentially enabling capture at pH values closer to neutral, which is a significant advantage for the purification of delicate biological macromolecules.

Conclusion

Synthesis of Hydroxylated Phenylboronic Acid Derivatives

The synthesis of (4-Ethyl-2-hydroxyphenyl)boronic acid requires methods that are compatible with the free hydroxyl group or that allow for its introduction at a specific stage. The ortho-relationship between the hydroxyl and boronic acid groups is a key feature that necessitates specific synthetic strategies.

1 Strategies for Ortho-Hydroxylation in Arylboronic Acid Synthesis

Achieving ortho-hydroxylation in the synthesis of arylboronic acids can be challenging due to the directing effects of the substituents and the potential for side reactions. Several strategies have been developed to address this challenge.

One common approach involves the use of a directing group to guide the borylation to the position ortho to a protected hydroxyl group. rsc.orgnih.gov The protecting group can then be removed in a subsequent step. For instance, phenols can be converted to their corresponding N,N-diethylcarbamoyl esters, which then direct iridium-catalyzed borylation to the ortho position. nih.gov Similarly, silyl (B83357) ethers of phenols can direct ortho-borylation. acs.org

Another powerful strategy is the directed ortho-metalation of a protected phenol (B47542), followed by trapping with a borate (B1201080) ester. For the synthesis of (4-Ethyl-2-hydroxyphenyl)boronic acid, a plausible route would start from 4-ethylphenol (B45693). The hydroxyl group would first be protected, for example, as a methoxymethyl (MOM) ether or a similar robust protecting group. The protected 4-ethylphenol could then undergo directed ortho-lithiation using a strong base like n-butyllithium, followed by quenching with a trialkyl borate and subsequent deprotection to yield the final product.

A patent describes a general method for preparing hydroxyphenylboronic acids starting from the corresponding bromophenol. google.com In this approach, the hydroxyl group is protected (e.g., with a BOC, trimethylsilyl, or benzyl (B1604629) group), followed by the formation of a Grignard reagent and reaction with a borate ester, or a one-pot reaction with n-butyllithium and a borate ester. google.com Final hydrolysis or hydrogenolysis removes the protecting group to afford the hydroxyphenylboronic acid. google.com For a 2-hydroxyphenylboronic acid derivative, the synthesis could start from a 2-bromophenol (B46759) derivative. google.com

Recent advances in C-H activation have also provided routes to ortho-borylated phenols. Iridium-catalyzed C-H borylation of phenols can be directed to the ortho position through electrostatic interactions between the substrate and the ligand. msu.edunih.gov For example, the borylation of phenols with B₂eg₂ (bis(ethylene glycolato)diboron) can show high selectivity for the ortho position. nih.gov Ruthenium-catalyzed C-H borylation of aryl phosphinites, derived from phenols, also provides a route to o-borylphenols after removal of the phosphorus directing group. rsc.org

| Strategy | Description | Example Reagents |

| Directed ortho-Metalation | Lithiation directed by a protected hydroxyl group, followed by borylation. | n-BuLi, Trialkyl borate, then deprotection. |

| Directed C-H Borylation | Use of a directing group to guide a transition metal catalyst to the ortho C-H bond. | [Ir(OMe)(cod)]₂, B₂pin₂, with a directing group on the phenol. nih.gov |

| Halogen-Metal Exchange | Formation of an organometallic species from a protected ortho-halophenol, followed by borylation. | Mg or n-BuLi on a protected 2-bromo-4-ethylphenol (B1341062), then trialkyl borate and deprotection. google.com |

| Direct C-H Borylation of Phenols | Iridium-catalyzed borylation with specific diboron (B99234) reagents promoting ortho selectivity. | [Ir(OMe)(cod)]₂, B₂eg₂. nih.gov |

The synthesis of (4-Ethyl-2-hydroxyphenyl)boronic acid would likely proceed via one of these established routes, starting from a suitably substituted precursor like 2-bromo-4-ethylphenol or 4-ethylphenol itself. The choice of method would depend on factors such as the availability of starting materials, desired scale, and functional group compatibility.

Methodologies for Introducing Alkyl Substituents (e.g., Ethyl Groups) on the Aromatic Ring

The introduction of an ethyl group onto a phenolic boronic acid scaffold can be approached through several synthetic routes. A common and reliable method to avoid the carbocation rearrangements often associated with direct Friedel-Crafts alkylation is a two-step acylation-reduction sequence. chemistrysteps.comyoutube.com

Friedel-Crafts Acylation followed by Reduction:

This strategy involves the introduction of an acyl group, which is then reduced to the corresponding alkyl group. This method offers superior control over the regioselectivity and avoids the formation of isomeric byproducts.

Friedel-Crafts Acylation: The synthesis can commence with a suitable phenol derivative. To achieve the desired 4-ethyl substitution, a Friedel-Crafts acylation is performed on a 2-hydroxyphenylboronic acid precursor or a protected phenol. The reaction typically employs an acyl chloride (e.g., propanoyl chloride) or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.com The acyl group directs substitution primarily to the para position due to steric hindrance from the ortho-hydroxyl and boronic acid groups.

Reduction of the Aryl Ketone: The resulting ketone is then reduced to the ethyl group. Several classic reduction methods are effective for this transformation:

Clemmensen Reduction: This method utilizes amalgamated zinc (Zn(Hg)) in the presence of a strong acid, such as hydrochloric acid. khanacademy.org

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by heating with a strong base like potassium hydroxide (B78521) (KOH). chemistrysteps.com

Catalytic Hydrogenation: The benzylic carbonyl can also be reduced using hydrogen gas with a metal catalyst, such as palladium on carbon (Pd/C). chemistrysteps.com

An alternative approach involves introducing the ethyl group to the phenol ring prior to the introduction of the boronic acid functionality. For instance, 4-ethylphenol can be synthesized and then subjected to borylation.

Ortho-Lithiation and Borylation:

For the introduction of the boronic acid group ortho to the hydroxyl group, a directed ortho-metalation (DoM) strategy is highly effective. The hydroxyl group directs the lithiation to the adjacent ortho position.

A typical procedure would involve:

Protection of the phenolic hydroxyl group, for example, as a methoxymethyl (MOM) ether.

Treatment with a strong lithium base, such as n-butyllithium or lithium 2,2,6,6-tetramethylpiperidide (LTMP), to achieve ortho-lithiation. organic-chemistry.orggoogle.com

Quenching the resulting aryllithium species with a trialkyl borate, such as triisopropyl borate (B(O-iPr)₃), to form the boronate ester. organic-chemistry.orggoogle.com

Deprotection of the hydroxyl group and hydrolysis of the boronate ester under acidic conditions to yield the final (4-Ethyl-2-hydroxyphenyl)boronic acid.

Table 1: Comparison of Reduction Methods for Aryl Ketones

| Reduction Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Clemmensen | Zn(Hg), conc. HCl | Reflux | Effective for acid-stable compounds | Not suitable for acid-sensitive substrates |

| Wolff-Kishner | H₂NNH₂, KOH, high-boiling solvent | High temperature | Effective for base-stable compounds | Not suitable for base-sensitive substrates; harsh conditions |

| Catalytic Hydrogenation | H₂, Pd/C | Moderate temperature and pressure | Mild conditions | May reduce other functional groups (e.g., alkenes, alkynes) |

Green Chemistry Approaches in Boronic Acid Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. In the context of boronic acid synthesis, several green methodologies have emerged that minimize waste, avoid hazardous reagents, and improve energy efficiency.

One notable green approach is the Sandmeyer-type borylation of arylamines . This method provides a simple and metal-free pathway to arylboronic acids and their esters. organic-chemistry.orgthieme-connect.com The process involves the diazotization of an arylamine with reagents like sodium nitrite (B80452) and hydrochloric acid, followed by a borylation step. organic-chemistry.orgthieme-connect.com Key features of this green methodology include:

Use of Readily Available Starting Materials: Arylamines are often easily accessible precursors.

Avoidance of Heavy-Metal Catalysts: This minimizes toxic metal waste. organic-chemistry.org

Mild Reaction Conditions: Many of these reactions can be performed at room temperature. organic-chemistry.org

Aqueous Reaction Media: The use of water or methanol (B129727) as a solvent reduces the reliance on volatile organic compounds. orgsyn.org

For example, a methanol-promoted Sandmeyer borylation can be employed, where methanol plays a crucial role in the efficiency of the transformation. organic-chemistry.org This method has been shown to be scalable and tolerant of a wide range of functional groups. organic-chemistry.org

Another green strategy involves the direct C-H borylation of arenes, which is an atom-economical approach that avoids the pre-functionalization of the starting material. nih.gov While often requiring a transition-metal catalyst, research is ongoing to develop more sustainable catalyst systems.

Table 2: Green Chemistry Metrics in Boronic Acid Synthesis

| Green Chemistry Principle | Application in Boronic Acid Synthesis | Example |

|---|---|---|